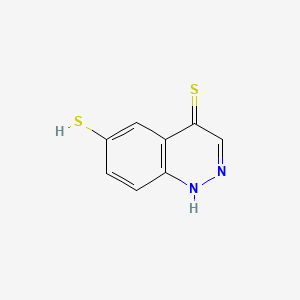

4,6-Cinnolinedithiol

Description

4,6-Cinnolinedithiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of two thiol groups at the 4 and 6 positions of the cinnoline ring makes this compound particularly interesting for various chemical and biological applications.

Propriétés

Numéro CAS |

6959-57-5 |

|---|---|

Formule moléculaire |

C8H6N2S2 |

Poids moléculaire |

194.3 g/mol |

Nom IUPAC |

6-sulfanyl-1H-cinnoline-4-thione |

InChI |

InChI=1S/C8H6N2S2/c11-5-1-2-7-6(3-5)8(12)4-9-10-7/h1-4,11H,(H,10,12) |

Clé InChI |

GUHCAUVWTGZWOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1S)C(=S)C=NN2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Cinnolinedithiol typically involves the functionalization of the cinnoline ring. One common method is the reaction of 4,6-dichlorocinnoline with thiourea, followed by hydrolysis to yield the dithiol compound. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts can also be adjusted to meet industrial standards for safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Cinnolinedithiol undergoes various types of chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding dihydro derivative.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of 4,6-cinnolinedisulfide.

Reduction: Formation of 4,6-dihydrocinnolinedithiol.

Substitution: Formation of various alkyl or acyl derivatives of this compound.

Applications De Recherche Scientifique

4,6-Cinnolinedithiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form strong bonds with metal ions.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4,6-Cinnolinedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. This interaction can disrupt the normal function of these enzymes, leading to various biological effects. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Diacetylresorcinol: Another compound with functional groups at the 4 and 6 positions, used in heterocyclic synthesis.

4,6,7-Substituted Quinazoline Derivatives: Known for their antiproliferative activities against cancer cells.

Uniqueness

4,6-Cinnolinedithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong bonds with metal ions and participate in redox reactions sets it apart from other similar compounds.

Activité Biologique

4,6-Cinnolinedithiol, a compound characterized by its unique chemical structure, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 541-46-8 |

| Molecular Formula | C9H6N2S2 |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | 4,6-Dimercapto-cinnoline |

| Canonical SMILES | C1=CC(=C(C=N1)S)C(=C2C(=C(C=C2)S)N=N) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers (caspase activation and DNA fragmentation), supporting its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis.

- Interference with Signal Transduction Pathways: It may modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insight into the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS generation |

| 4-Methylcinnoline | Moderate | No | Unknown |

| Cinnoline-3-thiol | Yes | Moderate | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.